(Adamantane-1-yl)methyl azide

描述

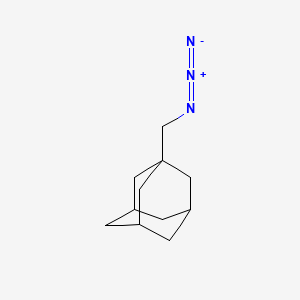

Adamantane is an organic compound with a formula of C10H16 . It is described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .

Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In this process, a wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The discovery of adamantane in petroleum in 1933 launched a new field of chemistry dedicated to the synthesis and properties of polyhedral organic compounds .科学研究应用

Organic Synthesis

Organic azides, including “(Adamantane-1-yl)methyl azide”, are recognized as important and versatile reagents in organic synthesis . The highly reactive azido groups are convenient chemical tools used for a wide range of chemical transformations .

Synthesis of Natural Compounds and Nitrogenous Heterocycles

Allylic azides, a category to which “(Adamantane-1-yl)methyl azide” belongs, serve as building blocks in the synthesis of natural compounds and nitrogenous heterocycles . These are important for medicinal chemistry .

Pharmaceutical Applications

Many known chemotherapeutic drugs and biologically active compounds contain the metabolically stable azido group . This makes “(Adamantane-1-yl)methyl azide” a potential candidate for the development of new pharmaceuticals .

Antimicrobial Properties

Adamantane derivatives, including “(Adamantane-1-yl)methyl azide”, have been found to exhibit antimicrobial properties . They have been tested for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp .

Cytotoxicity Studies

“(Adamantane-1-yl)methyl azide” and its derivatives have been studied for their cytotoxicity . These studies confirmed that the tested substances did not cause statistically significant changes in cell proliferation within the range of the tested doses .

Biofilm Formation Influence

Derivatives of adamantane are reported to influence the biofilm formation of E. faecalis, P. aeruginosa and methicillin-resistant S. aureus . Their antimicrobial activity may be attributed to membranotropic activity .

作用机制

Target of Action

(Adamantane-1-yl)methyl azide is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Many known chemotherapeutic drugs and biologically active compounds contain the metabolically stable azido group , suggesting that (Adamantane-1-yl)methyl azide may interact with a variety of biological targets.

Mode of Action

The mode of action of (Adamantane-1-yl)methyl azide involves several chemical transformations. The compound undergoes [3,3]-sigmatropic rearrangement, resulting in a mixture of a nucleophilic substitution product and its isomeric azide . This rearrangement is a key step in the compound’s interaction with its targets, leading to changes in the molecular structure that may affect its biological activity.

Biochemical Pathways

The compound’s azido group is known to be highly reactive and used for a wide range of chemical transformations . This suggests that (Adamantane-1-yl)methyl azide could potentially interact with various biochemical pathways, particularly those involving nitrogenous heterocycles .

Pharmacokinetics

The introduction of substituents in the nodal positions of adamantane has been shown to influence the lipophilicity coefficient , which could impact the compound’s bioavailability and pharmacokinetic profile.

Action Environment

The action of (Adamantane-1-yl)methyl azide can be influenced by various environmental factors. For instance, the rearrangement of allylic azides can occur at ambient temperatures . Additionally, the position of equilibrium can be controlled with the use of selective reactions at the double bond or azido group . These factors can influence the compound’s action, efficacy, and stability.

未来方向

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

属性

IUPAC Name |

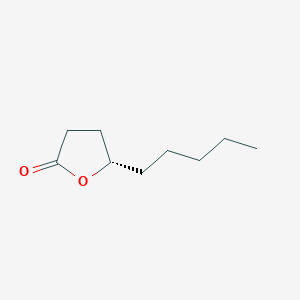

1-(azidomethyl)adamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-14-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYSBACOXNFZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Dimethylamino)-1-[4-(trifluoromethyl)phenyl]propan-1-one hydrochloride](/img/structure/B3276098.png)